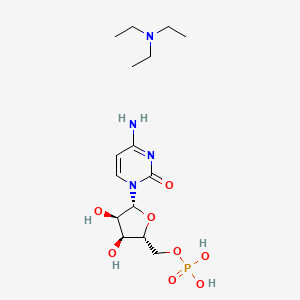
P-rCyd.TEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-rCyd.TEA, also known as P-ribosylcytosine triethylamine, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of ribosylcytosine, a nucleoside analog, and is often used in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-ribosylcytosine triethylamine typically involves the ribosylation of cytosine followed by the introduction of triethylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of P-ribosylcytosine triethylamine may involve large-scale chemical reactors where the reagents are mixed under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
P-ribosylcytosine triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons, leading to a decrease in oxidation state.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens and alkyl groups are typical substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
P-ribosylcytosine triethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and its potential as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which P-ribosylcytosine triethylamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways such as DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribosylcytosine: A nucleoside analog similar to P-ribosylcytosine triethylamine but without the triethylamine group.
Triethylamine: A common organic compound used in various chemical reactions.
Uniqueness
P-ribosylcytosine triethylamine is unique due to its combined structure, which includes both ribosylcytosine and triethylamine
Conclusion
P-ribosylcytosine triethylamine is a compound of significant interest in various scientific fields. Its unique chemical structure and properties make it a valuable reagent in chemical synthesis, biological research, and potential therapeutic applications. Further research is likely to uncover more about its mechanisms of action and broader applications in science and industry.
Eigenschaften
Molekularformel |
C15H29N4O8P |
|---|---|
Molekulargewicht |
424.39 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H14N3O8P.C6H15N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
JLWLNSFNPLBPAO-IAIGYFSYSA-N |
Isomerische SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
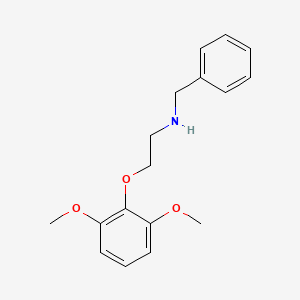

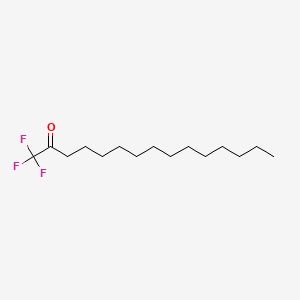
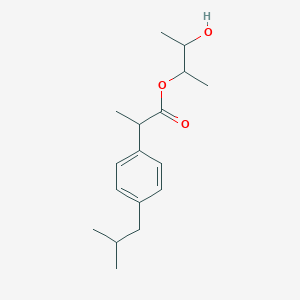
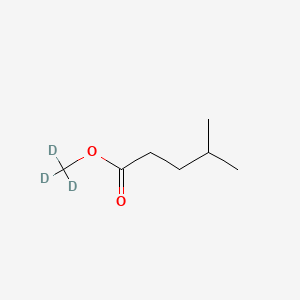

![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
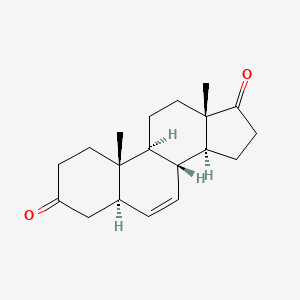
![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
